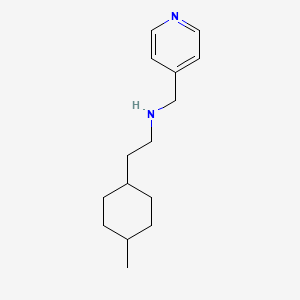

2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine

Beschreibung

This compound features a central ethan-1-amine backbone substituted with a 4-methylcyclohexyl group and a pyridin-4-ylmethyl moiety. Its structural uniqueness lies in the combination of a lipophilic cyclohexane ring and a polar pyridine group, which may influence its physicochemical properties (e.g., logP, solubility) and biological interactions.

Eigenschaften

Molekularformel |

C15H24N2 |

|---|---|

Molekulargewicht |

232.36 g/mol |

IUPAC-Name |

2-(4-methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethanamine |

InChI |

InChI=1S/C15H24N2/c1-13-2-4-14(5-3-13)6-11-17-12-15-7-9-16-10-8-15/h7-10,13-14,17H,2-6,11-12H2,1H3 |

InChI-Schlüssel |

XHDITLVEWMNHCU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CC1)CCNCC2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylcyclohexanone with pyridin-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Cyclohexyl vs. Aromatic Substituents The target’s 4-methylcyclohexyl group increases lipophilicity compared to aromatic substituents in NBOMe compounds (e.g., 25B-NBOMe). This may improve membrane permeability but reduce aqueous solubility .

Pyridin-4-ylmethyl vs. Motesanib’s pyridinylmethylamino group contributes to its antiangiogenic activity, suggesting the target compound’s pyridine moiety could similarly engage kinase targets, though this remains unverified .

Ethan-1-amine Backbone Modifications

- Cinnamic hybrids () replace the ethan-1-amine hydrogen with a cinnamoyl group, introducing conjugated double bonds for antioxidant activity—a feature absent in the target compound .

Biologische Aktivität

2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine, also known as a substituted aminopyridine compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a pyridine ring and a cyclohexyl group, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine is with a molecular weight of approximately 204.32 g/mol. The compound features a pyridine moiety linked to a cyclohexyl group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Some aminopyridine derivatives have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis.

- Neuroprotective Effects : Certain derivatives are being investigated for their potential to protect neuronal cells against oxidative stress and neurodegeneration.

- Antimicrobial Activity : Compounds in this class have demonstrated activity against a range of microbial pathogens.

The biological activity of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine may involve several mechanisms, including:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : The interaction with neurotransmitter receptors may explain neuroprotective effects.

- DNA Interaction : Some studies suggest that these compounds can interact with DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.

Case Studies and Experimental Data

-

Antitumor Activity :

- In vitro studies have demonstrated that derivatives of aminopyridines can reduce cell viability in breast and lung cancer cell lines, indicating potential as chemotherapeutic agents.

- A study reported that a related compound significantly inhibited the proliferation of prostate cancer cells through apoptosis induction.

-

Neuroprotective Studies :

- Research indicated that certain aminopyridine derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting protective effects against neurodegenerative diseases.

-

Antimicrobial Tests :

- Compounds similar to 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.